molecular formula C12H18N4O8 B14349814 L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- CAS No. 99789-48-7

L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso-

Katalognummer: B14349814
CAS-Nummer: 99789-48-7
Molekulargewicht: 346.29 g/mol
InChI-Schlüssel: UPTXNWARCVQXTI-AYHFEMFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- is a compound formed by the combination of L-histidine and D-fructose, with an additional nitroso group. This compound is known for its potential antioxidant and chemopreventive properties, particularly in the context of food-related applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- typically involves the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. The reaction is carried out under controlled conditions of temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved by optimizing the Maillard reaction conditions. This involves the use of specific catalysts and reaction conditions to maximize yield and purity. The process may include steps such as purification using chromatography techniques to isolate the compound from reaction mixtures .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of the original compound.

    Reduction Products: Amino derivatives of the compound.

    Substitution Products: Substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- involves its interaction with various molecular targets:

    Antioxidant Activity: The compound can chelate metal ions, thereby preventing metal-catalyzed oxidative reactions.

    Chemopreventive Effects: The compound interacts with cellular pathways involved in cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

    L-Histidine: A naturally occurring amino acid with antioxidant properties.

    D-Fructose: A reducing sugar involved in the Maillard reaction.

    L-Carnosine: A dipeptide with antioxidant and anti-glycation properties.

    N-(1-deoxy-D-fructos-1-yl)-L-arginine: Another Amadori compound with similar properties.

Uniqueness: L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- is unique due to its combination of antioxidant, chemopreventive, and ACE inhibitory activities.

Eigenschaften

CAS-Nummer

99789-48-7

Molekularformel

C12H18N4O8

Molekulargewicht

346.29 g/mol

IUPAC-Name

(2S)-3-(1H-imidazol-5-yl)-2-[nitroso-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid

InChI

InChI=1S/C12H18N4O8/c17-4-9(19)11(21)10(20)8(18)3-16(15-24)7(12(22)23)1-6-2-13-5-14-6/h2,5,7,9-11,17,19-21H,1,3-4H2,(H,13,14)(H,22,23)/t7-,9+,10+,11+/m0/s1

InChI-Schlüssel

UPTXNWARCVQXTI-AYHFEMFVSA-N

Isomerische SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N(CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)N=O

Kanonische SMILES

C1=C(NC=N1)CC(C(=O)O)N(CC(=O)C(C(C(CO)O)O)O)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.